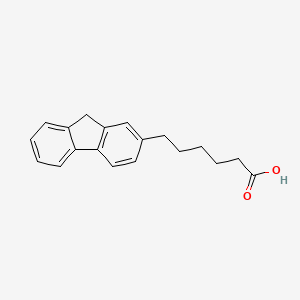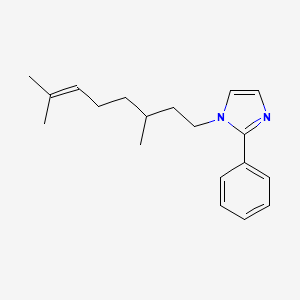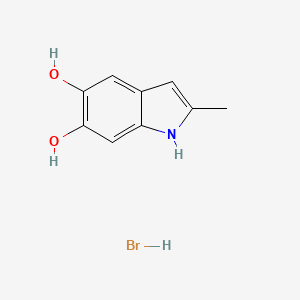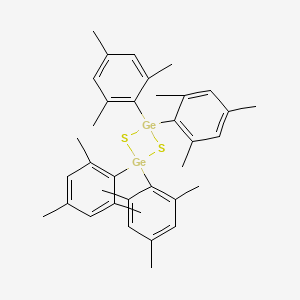![molecular formula C26H22LiP B14304383 Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- CAS No. 118214-15-6](/img/structure/B14304383.png)
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is a compound that contains lithium and an organophosphorus anion. This compound is known for its air-sensitive properties and is used in the preparation of various diphenylphosphino compounds . It is an ether complex and appears as a dark red solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves several synthetic routes. One common method is the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals . The reactions are as follows:
-
Reduction of Chlorodiphenylphosphine
(C6H5)2PCl+2M→(C6H5)2PM+MCl
-
Reduction of Triphenylphosphine
(C6H5)3P+2M→(C6H5)2PM+MC6H5
-
Reduction of Tetraphenyldiphosphine
(C6H5)4P2+2M→2(C6H5)2PM
These reactions typically require the use of alkali metals such as lithium, sodium, or potassium .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The reduction reactions are carried out on a larger scale, with careful control of reaction conditions to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo substitution reactions with halocarbons to form tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include water, halocarbons, and metal halides. The conditions for these reactions vary, but they often involve the use of solvents such as ethers and hydrocarbons .
Major Products
The major products formed from these reactions include diphenylphosphine, diphenylphosphine oxide, and various tertiary phosphines .
Aplicaciones Científicas De Investigación
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves the formation of phosphoranyl radicals. These radicals can undergo various reactions, including deoxygenative functionalization and radical addition . The molecular targets and pathways involved in these reactions are still being studied, but they are believed to involve single-electron transfer (SET) processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diphenylphosphide: Similar in structure but contains sodium instead of lithium.
Potassium diphenylphosphide: Similar in structure but contains potassium instead of lithium.
Uniqueness
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is unique due to its specific reactivity and the stability of its lithium salt form. This makes it particularly useful in the preparation of diphenylphosphino compounds and other organophosphorus compounds .
Propiedades
Número CAS |
118214-15-6 |
|---|---|
Fórmula molecular |
C26H22LiP |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
lithium;benzylidene-diphenyl-(phenylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C26H22P.Li/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;/h1-22H;/q-1;+1 |
Clave InChI |
GBXTUOYMHRVGCH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[CH-]P(=CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


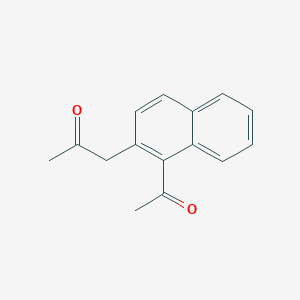
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
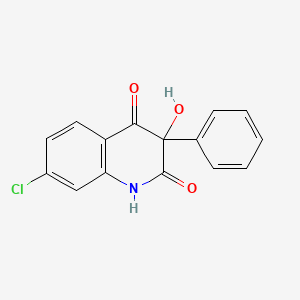
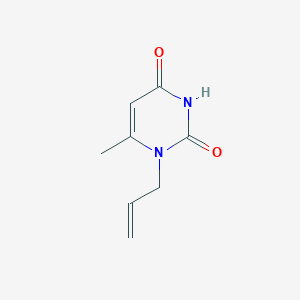
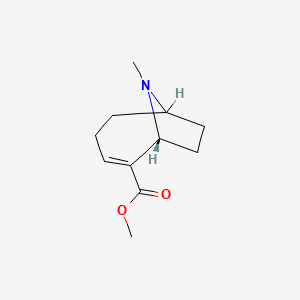

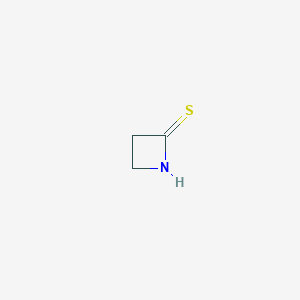
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
